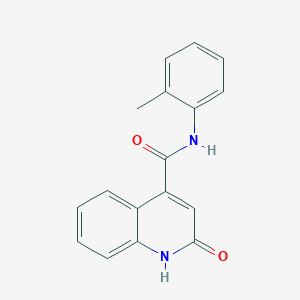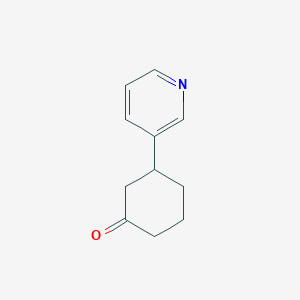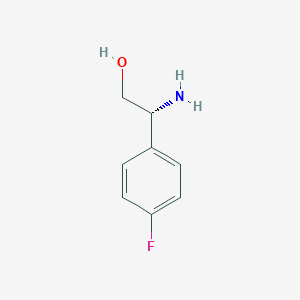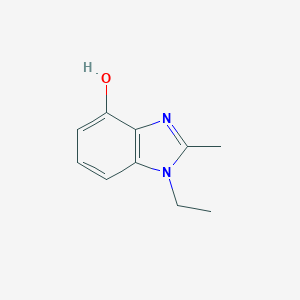![molecular formula C9H18N2O3 B068944 Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate CAS No. 182120-87-2](/img/structure/B68944.png)
Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate, also known as EOC, is a chemical compound that has gained significant attention in the field of scientific research. This compound is an ester derivative of ethyl carbamate and has been found to possess interesting biochemical and physiological properties.
Aplicaciones Científicas De Investigación
Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate has been found to have a wide range of scientific research applications. One of the most significant applications of Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate is its use as a precursor for the synthesis of various biologically active compounds. Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate has been used in the synthesis of antitumor agents, antiviral agents, and antibacterial agents. Additionally, Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate has been used as a reagent for the synthesis of peptides and other organic compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate is not fully understood. However, it has been proposed that Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate acts as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme results in an increase in the levels of acetylcholine in the brain, which can lead to improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate has been found to have a range of biochemical and physiological effects. In animal studies, Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate has been shown to improve cognitive function and memory. Additionally, Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate has been found to have antitumor, antiviral, and antibacterial properties. Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate has also been found to have anti-inflammatory effects and has been shown to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate in lab experiments is its versatility. Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate can be used as a precursor for the synthesis of a wide range of biologically active compounds. Additionally, Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate has been found to have a range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one of the limitations of using Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate in lab experiments is its low yield in the synthesis process. Additionally, the mechanism of action of Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate. One area of research is the development of new synthetic methods for Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate that can increase the yield of the synthesis process. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate. This will help to improve our understanding of the biochemical and physiological effects of Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate and its potential applications in the development of new drugs and therapies. Finally, more research is needed to explore the potential of Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate in the treatment of various diseases and conditions.
Métodos De Síntesis
The synthesis of Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate is a multi-step process that involves the reaction of ethyl carbamate with tert-butyl chloroformate and then with ethylenediamine. The final product is obtained by the reaction of the intermediate product with ethyl iodide. The yield of the synthesis process is approximately 60%.
Propiedades
Número CAS |
182120-87-2 |
|---|---|
Nombre del producto |
Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate |
Fórmula molecular |
C9H18N2O3 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate |
InChI |
InChI=1S/C9H18N2O3/c1-5-13-7(10)6-11-8(12)14-9(2,3)4/h10H,5-6H2,1-4H3,(H,11,12) |
Clave InChI |
ZVQPQXZOQRYKMV-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CNC(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=N)CNC(=O)OC(C)(C)C |
Sinónimos |
Ethanimidic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



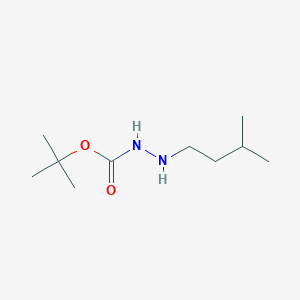
![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)
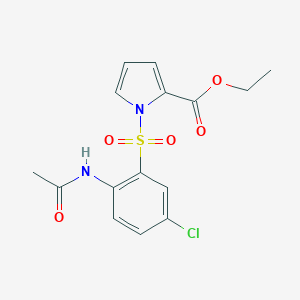
![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)

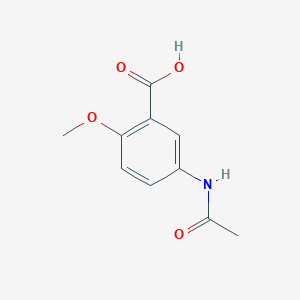
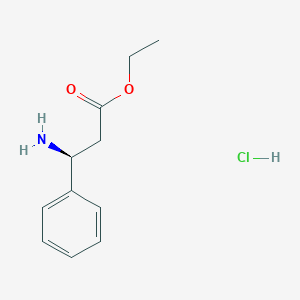
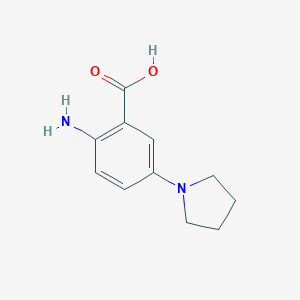
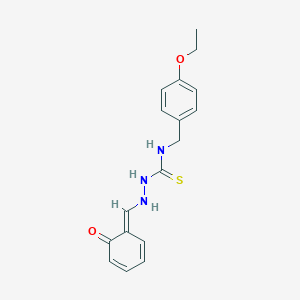
![2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile](/img/structure/B68885.png)
